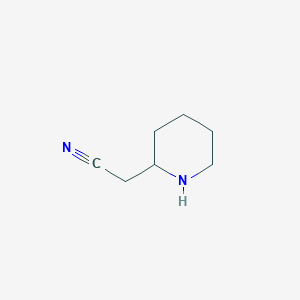

2-Piperidineacetonitrile

Übersicht

Beschreibung

2-Piperidineacetonitrile is a chemical compound that is related to piperidine, a six-membered ring with one nitrogen atom. Piperidine is a widely used building block in the synthesis of pharmaceuticals and organic compounds. The presence of the acetonitrile group in 2-piperidineacetonitrile suggests that it is a nitrile derivative of piperidine, which can be used in various chemical reactions to synthesize other complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-piperidineacetonitrile involves the use of piperidine as a catalyst or reactant. For instance, piperidine is used in the synthesis of optically active 4-hydroxyalk-2-enenitriles, where it reacts with aldehydes in acetonitrile to yield the desired products with good optical and chemical yields . Additionally, piperidine is utilized under solvent-free conditions to prepare intermediates that lead to serotonin 5-HT3 receptor antagonists . Moreover, piperidine is involved in the synthesis of molybdenum carbonyl complexes with dithiocarbamato ligands , indicating its versatility in coordination chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine has been characterized using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of a complex formed by piperidineacetic acid and p-hydroxybenzoic acid, revealing intricate hydrogen bonding patterns . Similarly, the structure of a piperidine derivative synthesized from malononitrile, 4-methoxybenzaldehyde, and piperidine has been confirmed by X-ray single crystal diffraction .

Chemical Reactions Analysis

Piperidine derivatives participate in a range of chemical reactions. They can act as catalysts in the synthesis of spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives with antibacterial activity . Piperidine is also a reactant in a three-component synthesis of pyridine derivatives, showcasing its utility in multi-component reactions . Furthermore, piperidine forms complexes with naphthaleneacetic acid through hydrogen bonding, which can influence the properties and reactivity of the resulting compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and its derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the complexation of piperidineacetic acid with 2,4-dinitrophenol results in two non-equivalent complexes with different hydrogen bond lengths, which could affect their physical properties . The chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate for various piperidine alkaloids, highlights the importance of stereochemistry in determining the physical and chemical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Macrophage Activation and Suppression of Graft Rejection

A novel piperidine compound, DTCM-glutarimide, shows potential in suppressing macrophage activation and prolonging graft survival in heart transplantation experiments. This compound inhibits LPS-induced NO production and the expression of iNOS and COX-2 in macrophages, offering promise as an anti-inflammatory agent (Takeiri et al., 2011).

2. Enhancement of Long-term Potentiation

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, a drug that facilitates glutamatergic transmission, enhances the degree and duration of long-term potentiation in the hippocampus. This effect is also observed in memory retention tasks, pointing to its potential in cognitive enhancement (Stäubli et al., 1994).

3. Analytical Method Development

The development of a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions has been established. This method, based on high-performance liquid chromatography with diode-array detection, is crucial for quality control in pharmaceutical applications (Varynskyi et al., 2017).

4. Increase in Acetylcholine Release and Cognitive Enhancement

SCH 57790, a muscarinic M(2) receptor antagonist containing a piperidine structure, has been shown to increase acetylcholine release in the CNS and improve cognitive performance in rodents and nonhuman primates. This highlights its potential in treating cognitive disorders (Carey et al., 2001).

5. Enzymatic Kinetic Resolution for Synthesis

2-Piperidineethanol and its N-protected aldehyde have been used for the synthesis of several natural and synthetic compounds. The enzymatic and synthetic methods for resolving the racemic mixture of 2-piperidineethanol are crucial for enantioselective synthesis in various chemical applications (Perdicchia et al., 2015).

Wirkmechanismus

Target of Action

2-Piperidineacetonitrile, a derivative of piperidine, is an organic compound known for its unique six-membered ring structure . Piperidine and its derivatives have significant roles in various pharmaceutical applications . .

Mode of Action

Piperidine derivatives have been found to exhibit a range of biological activities, including anti-inflammatory and anti-tumor properties . They are known to interact with various targets, leading to changes at the molecular and cellular levels .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Result of Action

Piperidine derivatives have been shown to inhibit cell proliferation and prevent cancer cell motility and invasion . They also lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

It is known that the biological activity of piperidine derivatives can be influenced by various factors, including their chemical structure and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-Piperidineacetonitrile, is an important task of modern organic chemistry . Furthermore, the pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name |

2-piperidin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZNSNZSCQCOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518126 | |

| Record name | (Piperidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidineacetonitrile | |

CAS RN |

85561-54-2 | |

| Record name | (Piperidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

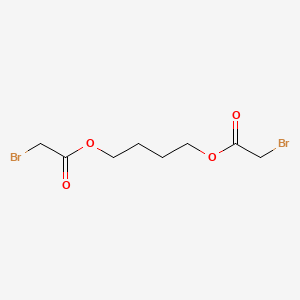

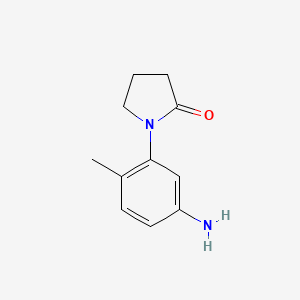

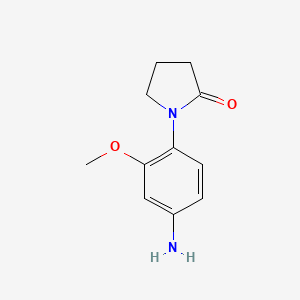

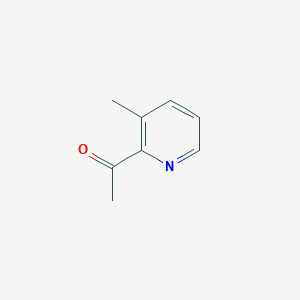

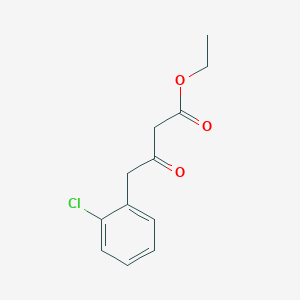

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

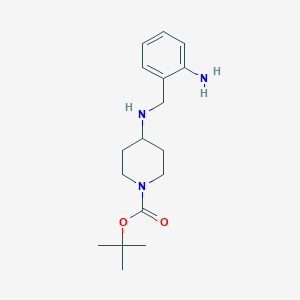

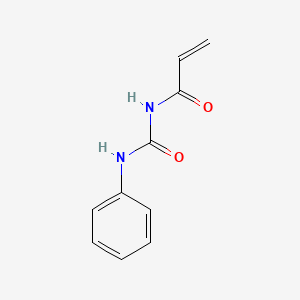

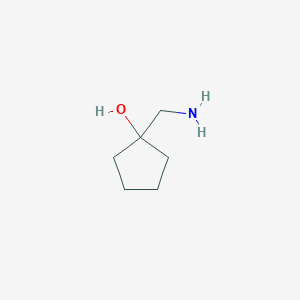

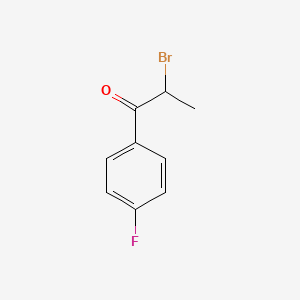

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.